Home > Products > Screening Compounds P124494 > TFPI hydrochloride
TFPI hydrochloride - 163490-78-6

TFPI hydrochloride

Catalog Number: EVT-1166946
CAS Number: 163490-78-6
Molecular Formula: C10H12ClF3N2S
Molecular Weight: 284.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tissue Factor Pathway Inhibitor (TFPI) is a multifaceted protein that plays a crucial role in the regulation of blood coagulation. It is a Kunitz-type serine protease inhibitor that targets the tissue factor (TF)-mediated coagulation pathway, which is essential for hemostasis. TFPI exists in two main isoforms, TFPIα and TFPIβ, which differ in their C-terminal structure and cellular localization, and both have been implicated in various physiological and pathological processes210. The discovery and characterization of TFPI have led to a deeper understanding of its biological functions and potential therapeutic applications in conditions such as thromboembolic disorders, cancer, and sepsis7.

Applications in Various Fields

Thromboembolic Disorders

TFPI has shown promise as a therapeutic agent in the treatment of thromboembolic episodes. Its anticoagulant and antiplatelet actions, along with its ability to inhibit thrombin and FXa generation, make it a potential candidate for treating diseases like disseminated intravascular coagulation, sepsis, coronary syndromes, stroke, and acute respiratory distress syndrome5. The application of TFPI as a topical antithrombotic agent has been explored, with studies demonstrating its binding to fibrin complexes in traumatized microvessels, suggesting a site of action for TFPI in preventing thrombosis8.

Cancer

In the context of cancer, TFPI has been found to express on the surface of breast cancer cells, where it inhibits TF-FVIIa activity. This inhibition could potentially reduce TF signaling and breast cancer cell growth locally, indicating a therapeutic potential for the TFPIβ isoform2. Furthermore, TFPI interferes with endothelial cell migration and differentiation into capillary-like structures, which could influence the angiogenic process and potentially impact tumor growth6.

Antimicrobial Activity

Recent studies have uncovered a novel role for TFPI in antimicrobial defense. Peptides derived from the C-terminal region of TFPI have demonstrated bactericidal activity against various bacterial species and viruses. These peptides can penetrate bacterial cell membranes, interact with nucleic acids, and induce degradation, thereby inhibiting infection39. Such findings suggest that TFPI-derived peptides could be valuable in aquaculture and other settings where bacterial and viral infections are a concern.

Hemophilia

The detailed characterization of the inhibitory activities of TFPI isoforms is essential for understanding their roles in TF-mediated thrombotic and inflammatory diseases. This knowledge is particularly relevant for developing pharmaceuticals targeted at different structural regions of the TFPI isoforms to alter hemostasis in hemophilia patients10.

Synthesis Analysis

The synthesis of TFPI hydrochloride can be achieved through recombinant DNA technology. Typically, the process involves the following steps:

  1. Gene Cloning: The gene encoding human TFPI is cloned into an expression vector.
  2. Transformation: The vector is introduced into host cells, commonly Escherichia coli or mammalian cell lines, which are capable of post-translational modifications.
  3. Expression: Induction of protein expression occurs under controlled conditions, often using specific inducers.
  4. Purification: The expressed TFPI is harvested and purified using techniques such as affinity chromatography, which exploits the binding properties of TFPI to specific ligands.
  5. Salt Formation: Finally, TFPI is converted to its hydrochloride form by reacting it with hydrochloric acid to enhance solubility and stability .
Molecular Structure Analysis

TFPI is composed of 276 amino acids, resulting in a molecular weight of approximately 32 kDa. Its structure features:

  • Kunitz Domains: Three Kunitz-type domains responsible for its inhibitory activity against serine proteases.
  • Post-Translational Modifications: These include glycosylation (N-linked carbohydrates) and phosphorylation, which influence its biological activity and stability.
  • Hydrophobic Regions: These regions facilitate interactions with cell membranes and other proteins.

The mature protein exhibits a more complex mass (~43 kDa) due to these modifications . The structural integrity of TFPI is critical for its function in coagulation regulation.

Chemical Reactions Analysis

TFPI participates in several key chemical reactions within the coagulation cascade:

  1. Inhibition of Factor Xa: The Kunitz-2 domain specifically binds to factor Xa, preventing its activation and subsequent thrombin generation.
  2. Inhibition of Tissue Factor-Factor VIIa Complex: The Kunitz-1 domain inhibits the tissue factor-factor VIIa complex, further modulating coagulation pathways.
  3. Interactions with Other Proteins: TFPI's activity can be enhanced by protein S and inhibited by thrombin, illustrating a complex interplay within the hemostatic system .

These reactions underscore the importance of TFPI in maintaining hemostatic balance.

Mechanism of Action

TFPI exerts its anticoagulant effects primarily through competitive inhibition:

  • When tissue factor binds with factor VIIa, it activates factor X to Xa; TFPI binds to factor Xa, preventing this activation.
  • Additionally, it inhibits the tissue factor-factor VIIa complex by binding directly to it, thus halting thrombin production.

This mechanism is crucial during both normal physiological conditions and pathological states such as thrombosis . Studies have shown that blocking TFPI can lead to increased thrombin generation and heightened risk of clot formation.

Physical and Chemical Properties Analysis

TFPI hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its hydrochloride form.
  • Stability: Maintains stability across a range of pH levels (typically between 5.0 and 6.0), making it suitable for pharmaceutical formulations.
  • Molecular Weight: Approximately 43 kDa when accounting for glycosylation and other modifications.

These properties are essential for its use in therapeutic applications where consistent dosing and bioavailability are critical .

Applications

TFPI hydrochloride has several scientific and clinical applications:

  1. Anticoagulant Therapy: Used in managing conditions associated with excessive clotting (thrombosis), such as deep vein thrombosis or pulmonary embolism.
  2. Research Tool: Employed in studies investigating coagulation pathways and mechanisms of thrombosis.
  3. Erythropoiesis Regulation: Recent studies indicate that TFPI plays a role in erythropoiesis by regulating heme biosynthesis through interactions with thrombomodulin and signaling pathways like ERK1/2-GATA1 .
  4. Formulation Development: Its stable aqueous formulations are critical for developing therapeutic antibodies targeting coagulation disorders .

The diverse roles of TFPI underscore its importance in both clinical settings and research environments focused on blood coagulation and related disorders.

Introduction to TFPI Hydrochloride

Historical Discovery and Nomenclature of Tissue Factor Pathway Inhibitor

The identification of Tissue Factor Pathway Inhibitor (TFPI) spans several decades of coagulation research. Initial observations date to 1922, when Loeb identified a serum component inhibiting tissue extract procoagulant activity [3]. Thomas and Schneider later demonstrated in vivo correlates, showing serum pre-incubation with thromboplastin prevented lethality upon infusion [3]. This inhibitor was termed "antithromboplastin" or "anticonvertin," reflecting its ability to neutralize tissue factor (thromboplastin) and its complex with coagulation Factor VII (convertin) [7].

In the 1980s, modern biochemical characterization commenced. Carson identified lipoprotein-associated coagulation inhibition, while Dahl isolated two anticonvertin peaks associated with plasma lipoproteins [3]. Rapaport’s group established the Factor Xa-dependent feedback inhibition mechanism of the Factor VIIa-tissue factor complex [3]. Purification from HepG2 hepatoma cells in 1985 led to cloning and gene characterization, with the protein designated "lipoprotein-associated coagulation inhibitor" (LACI) [3] [7]. A 1991 International Society on Thrombosis and Haemostasis committee standardized the name as "Tissue Factor Pathway Inhibitor" (TFPI) [3] [7].

Table 1: Key Milestones in TFPI Discovery

YearDiscoveryDesignation
1922Serum inhibitor of tissue extractsAntithromboplastin
1957Inhibition of Factor VIIa-Ca²⁺-tissue factorAnticonvertin
1985Purification from HepG2 cellsLACI (Lipoprotein-associated coagulation inhibitor)
1989cDNA cloning and gene structure determinationTFPI
1991Nomenclature standardizationTFPI

Structural Classification: Tissue Factor Pathway Inhibitor Isoforms (α, β) and Post-Translational Modifications

Tissue Factor Pathway Inhibitor exists as three alternatively spliced isoforms: TFPIα, TFPIβ, and TFPIδ. The TFPI gene spans 90 kb on chromosome 2q32, containing ten exons and nine introns [3].

  • TFPIα: This full-length isoform (GenBank NM_006287.4) contains an acidic N-terminus, three tandem Kunitz-type proteinase inhibitor domains (K1, K2, K3), and a basic C-terminus. Exon 3 encodes the signal peptide and mature protein’s N-terminus. Kunitz domains reside in exons 4 (K1), 6 (K2), and 9 (K3), with exons 5 and 7 encoding intervening peptides. Exon 10 encodes the C-terminus and 3’UTR [3]. Post-translational modifications include:
  • N-glycosylation at Asn₁₁₇ and Asn₁₆₇
  • O-glycosylation at Thr₁₇₅ (partial at Thr₁₄ and Ser₁₇₄)
  • Phosphorylation at Ser₂ (~15% in plasma) [3]Mature TFPIα has 276 amino acids (32 kDa theoretical mass; ~43 kDa observed due to glycosylation) [3] [6]. K1 binds Factor VIIa/tissue factor, K2 binds Factor Xa, and K3 interacts with Protein S and Factor V [1] [6]. The basic C-terminus binds glycosaminoglycans and phospholipid membranes [4] [6].

  • TFPIβ: This isoform (GenBank NM_001032281.2) uses exon 8 (containing a stop codon) instead of exons 9-10. It lacks K3 and the C-terminus of TFPIα, replaced by a 42-amino acid sequence facilitating glycosylphosphatidylinositol (GPI) anchoring [3] [6]. With a theoretical mass of 22 kDa, it migrates at ~43 kDa on SDS-PAGE due to extensive O-glycosylation [3] [4]. TFPIβ is membrane-bound via its GPI anchor and expressed primarily on endothelial cells [6].

  • TFPIδ: This truncated isoform retains only K1 and K2 domains (ending after residue 151) with a unique 12-amino acid C-terminus. Predominantly transcribed in the liver, its protein expression remains unconfirmed [3].

Table 2: Structural and Functional Features of TFPI Isoforms

FeatureTFPIαTFPIβ
DomainsK1-K2-K3 + basic C-terminusK1-K2 + GPI-anchored C-terminus
Molecular Weight32 kDa (unmod); 43 kDa (glycosylated)22 kDa (unmod); 43 kDa (glycosylated)
ModificationsN-/O-glycosylation; PhosphorylationEnhanced O-glycosylation
LocalizationPlasma, platelets, endotheliumEndothelial surface (GPI-anchor)
Key FunctionsInhibits TF-FVIIa-FXa complex; Prothrombinase inhibition; PS-dependent FXa inhibitionCell-surface inhibition of TF-FVIIa

Post-translational modifications significantly impact Tissue Factor Pathway Inhibitor function. Proteolytic cleavage by plasmin, matrix metalloproteinases (MMP-1, -7, -9, -12), thrombin, and bacterial omptins generates truncated forms with altered anticoagulant activity [4]. Cleavage within the C-terminus (e.g., by MMP-12) releases the K3-C-terminal fragment (TFPI-CT), which may retain independent functions [4]. Lipoprotein(a) binding via apo(a) interaction with the C-terminus inhibits TFPIα activity, linking coagulation and lipid metabolism [4].

Pharmacological Relevance of Hydrochloride Formulation in Tissue Factor Pathway Inhibitor Stability

Tissue Factor Pathway Inhibitor’s therapeutic potential (e.g., in hemophilia) necessitates stable liquid formulations. The hydrochloride salt form enhances solubility and stability, particularly for recombinant TFPIα, which contains multiple degradation-prone residues. Key stability challenges include:

  • Deamidation: Asparagine (e.g., Asn₄₀, Asn₂₂₈) and glutamine residues undergo pH-dependent deamidation, altering charge and function [8].
  • Oxidation: Methionine residues (e.g., Met₆, Met₉₀) are susceptible to oxidation [8].
  • Aggregation: The basic C-terminus promotes self-association at neutral pH [8].
  • Proteolysis: Kallikrein- and plasmin-cleavage sites exist in the C-terminal region [8].

Hydrochloride buffers maintain low pH (5.0–6.0), minimizing deamidation/oxidation. Excipients further stabilize the molecule:

  • Histidine HCl Buffer: Provides pH control and chelates metal ions (20–50 mM, pH 5.5–6.0) [8].
  • Sucrose/Oligosaccharides: Acts as a kosmotrope, protecting hydration shells (5–15% w/v) [8].
  • Chelators (e.g., EDTA): Inhibits metal-catalyzed oxidation (0.01–0.1 mM) [8].
  • Surfactants (e.g., Polysorbate 80): Prevents interfacial denaturation (0.01–0.1% w/v) [8].

Table 3: Stabilizing Components in TFPI Hydrochloride Formulations

ComponentConcentration RangeMechanism of Action
Histidine HCl20–50 mMpH buffering; metal ion chelation
Sucrose5–15% w/vPrevents aggregation; stabilizes conformation
EDTA0.01–0.1 mMInhibits metal-catalyzed oxidation
Polysorbate 800.01–0.1% w/vReduces interfacial stress-induced denaturation

Stability assessments use size-exclusion chromatography–high-performance liquid chromatography (SEC-HPLC) for aggregates, capillary gel electrophoresis for fragmentation, and potency assays measuring Factor Xa inhibition. Histidine HCl formulations retain >95% monomericity after 24 months at 2–8°C and resist agitation-induced aggregation [8]. The hydrochloride salt form thus enables high-concentration (>50 mg/mL), low-viscosity solutions suitable for subcutaneous delivery in chronic conditions like hemophilia [1] [8].

Properties

CAS Number

163490-78-6

Product Name

TFPI hydrochloride

IUPAC Name

ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate;hydrochloride

Molecular Formula

C10H12ClF3N2S

Molecular Weight

284.73 g/mol

InChI

InChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H

InChI Key

UVJQIYZYQQKIAC-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl

Synonyms

ETPI HCl

Canonical SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.